5,5'-[propane-2,2-diylbis(benzene-4,1-diyloxy)]bis[2-(naphthalen-1-yl)-1H-isoindole-1,3(2H)-dione]
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Overview
Description
2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple naphthalene and isoindole moieties
Preparation Methods
The synthesis of 2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE typically involves multi-step organic synthesis techniques. One common method includes the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions, which are known for their high regioselectivity and yield . The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions, including the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine (PPh3) and copper iodide (CuI) .
Chemical Reactions Analysis
2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene rings, using reagents such as sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent thermal stability and suitable energy levels.
Photonics: The compound’s unique structure makes it suitable for use in photonic devices, where it can contribute to efficient light emission and energy transfer.
Medicinal Chemistry: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its multiple aromatic rings.
Mechanism of Action
The mechanism of action of 2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions facilitate the compound’s binding to specific proteins or nucleic acids, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .
Comparison with Similar Compounds
Compared to other similar compounds, such as 9-(naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (NA-AN-NA) and 1-(4-(10-(naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan, 2-(NAPHTHALEN-1-YL)-5-{4-[2-(4-{[2-(NAPHTHALEN-1-YL)-1,3-DIOXOISOINDOL-5-YL]OXY}PHENYL)PROPAN-2-YL]PHENOXY}ISOINDOLE-1,3-DIONE stands out due to its higher thermal stability and more balanced hole and electron transporting properties . These characteristics make it a more efficient material for use in OLEDs and other electronic applications.
Properties
Molecular Formula |
C51H34N2O6 |
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Molecular Weight |
770.8 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-[4-[2-[4-(2-naphthalen-1-yl-1,3-dioxoisoindol-5-yl)oxyphenyl]propan-2-yl]phenoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C51H34N2O6/c1-51(2,33-17-21-35(22-18-33)58-37-25-27-41-43(29-37)49(56)52(47(41)54)45-15-7-11-31-9-3-5-13-39(31)45)34-19-23-36(24-20-34)59-38-26-28-42-44(30-38)50(57)53(48(42)55)46-16-8-12-32-10-4-6-14-40(32)46/h3-30H,1-2H3 |
InChI Key |
GPWQQPAIYBFMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)OC7=CC8=C(C=C7)C(=O)N(C8=O)C9=CC=CC1=CC=CC=C19 |
Origin of Product |
United States |
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